4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol
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Overview
Description
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol is a complex organic compound with a unique structure that includes a dimethylamino group, a butadiene moiety, and a decahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol typically involves multiple steps. One common approach is the condensation of a suitable precursor with a dimethylamino group and a butadiene moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets. The dimethylamino group and butadiene moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(buta-1,2-dien-1-yl)-N,N-dimethylaniline
- 2-[(4-Chloro-Phenyl)-Pyrrolidin-1-yl-Methyl]-Malonic Acid Diethyl Ester
Uniqueness
4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol is unique due to its combination of a dimethylamino group, a butadiene moiety, and a decahydroquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
89562-67-4 |
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Molecular Formula |
C16H28N2O |
Molecular Weight |
264.41 g/mol |
InChI |
InChI=1S/C16H28N2O/c1-17(2)12-7-6-10-16(19)11-13-18(3)15-9-5-4-8-14(15)16/h7,10,14-15,19H,4-5,8-9,11-13H2,1-3H3 |
InChI Key |
RBCCPYSVVLUODL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2C1CCCC2)(C=C=CCN(C)C)O |
Origin of Product |
United States |
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